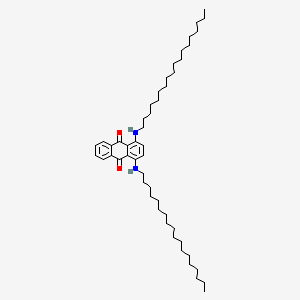
1,4-Bis(octadecylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(octadecylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two octadecylamino groups attached to the 1 and 4 positions of the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octadecylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with octadecylamine. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified using industrial-scale recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(octadecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Bis(octadecylamino)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its structural similarity to other anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(octadecylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death. The molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(cyclohexylamino)anthracene-9,10-dione
- 1,4-Bis(diethylamino)anthracene-9,10-dione
- 1,4-Bis(octylamino)anthracene-9,10-dione
Uniqueness
1,4-Bis(octadecylamino)anthracene-9,10-dione is unique due to its long octadecyl chains, which impart distinct solubility and hydrophobic properties. These characteristics make it suitable for applications in non-aqueous systems and enhance its potential as a material for organic electronics and energy storage devices.
Propriétés
Numéro CAS |
65177-52-8 |
|---|---|
Formule moléculaire |
C50H82N2O2 |
Poids moléculaire |
743.2 g/mol |
Nom IUPAC |
1,4-bis(octadecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C50H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41-51-45-39-40-46(48-47(45)49(53)43-37-33-34-38-44(43)50(48)54)52-42-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40,51-52H,3-32,35-36,41-42H2,1-2H3 |
Clé InChI |
SKSUDYPOYANBDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=C2C(=C(C=C1)NCCCCCCCCCCCCCCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


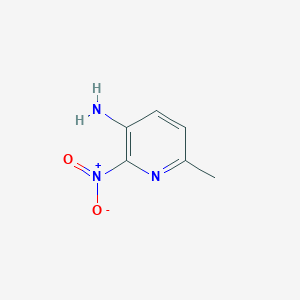

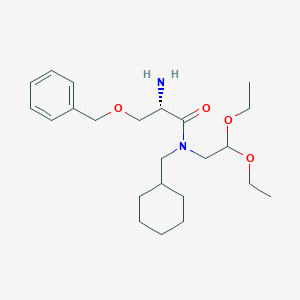
![6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)

![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
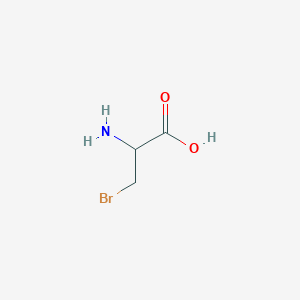

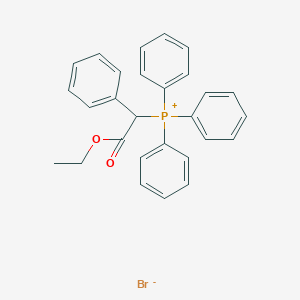
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
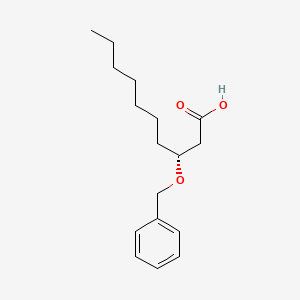
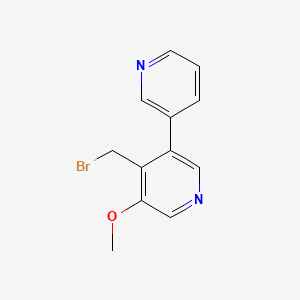
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
